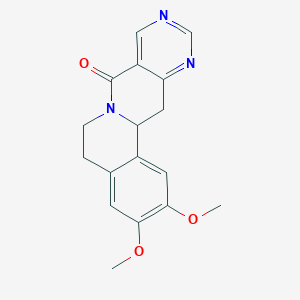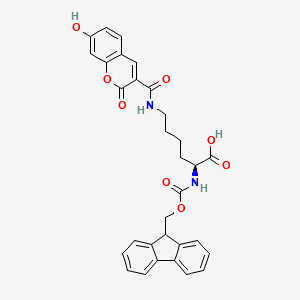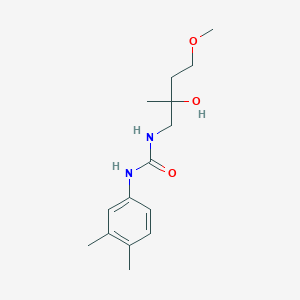
10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one” is a complex organic molecule. It contains a total of 40 atoms; 17 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes multiple rings and functional groups. The InChI representation of the molecule isInChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20 (25-3)19 (24-2)10-14 (15)7-8-22 (17)12-16 (13)21 (18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1 . Physical and Chemical Properties Analysis
The compound has a number of predicted properties. Its water solubility is 0.0246 mg/mL, and it has a logP value of 3.09. The compound has a pKa (Strongest Basic) of 5.34. It has a refractivity of 101.36 m3·mol-1 and a polarizability of 39.41 Å^3. It contains 4 rings in its structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of complex polycyclic systems, including those related to the specified compound, has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the work by Nicolaides et al. (1989) on the synthesis of fused pyridine-and oxazole-polycyclic systems from phenanthren derivatives demonstrates the intricate reactions and synthetic routes that can produce complex molecules with potential bioactive properties [Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989]. Similarly, Handelsman-Benory et al. (2000) explored the methyl rearrangement of methoxy-triazines, providing insight into the reactivity and transformations of triazine derivatives under different conditions [Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000].
Structural and Mechanistic Insights
Research into the structure and reactivity of related compounds offers valuable insights into their potential applications. For example, studies on the structure and reactivity of triazolo-benzodiazepine/oxalyl chloride adducts by Heckendorn & Gagneux (1978) reveal the complex interactions and potential for creating new derivatives with specific properties [Heckendorn & Gagneux, 1978]. Such structural studies are crucial for understanding the fundamental chemistry that underpins the applications of these molecules.
Potential Applications
The exploration of novel chemical entities like "10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one" and its analogs may lead to the discovery of new materials, catalysts, or bioactive molecules. For instance, the synthesis and study of analogs and derivatives can result in compounds with unique physical, chemical, or biological properties. The research by Abdallah, Hassaneen, & Abdelhadi (2009) on the synthesis of tetra- and penta-heterocyclic compounds incorporated isoquinoline moiety illustrates the potential for creating compounds with significant bioactivity or material properties [Abdallah, Hassaneen, & Abdelhadi, 2009].
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-5-10-3-4-20-14(11(10)6-16(15)23-2)7-13-12(17(20)21)8-18-9-19-13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIMIXCPBEADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=NC=NC=C4C(=O)N3CCC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)
![(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896928.png)

![3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2896942.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2896945.png)
